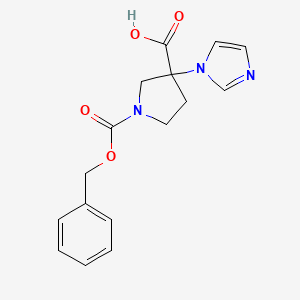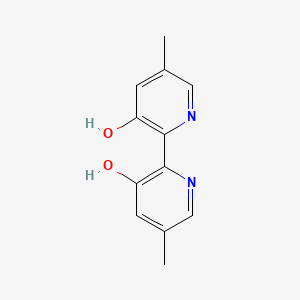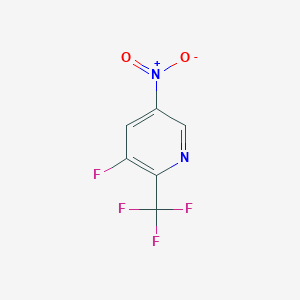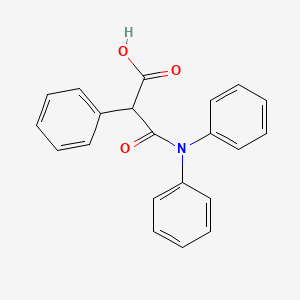
Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C8H10F2O3. It is a derivative of cyclopentanecarboxylate, featuring two fluorine atoms at the 3-position and an oxo group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate typically involves the fluorination of ethyl 2-oxocyclopentanecarboxylate. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagent. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate exerts its effects involves interactions with various molecular targets. The fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes or other biological molecules. The oxo group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
3,3-Difluoro-2-oxindoles: Similar in having difluoro substitution but differ in the core structure, leading to different reactivity and applications.
Uniqueness
Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate is unique due to the presence of both fluorine atoms and an oxo group, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C8H10F2O3 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
ethyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H10F2O3/c1-2-13-7(12)5-3-4-8(9,10)6(5)11/h5H,2-4H2,1H3 |
InChI Key |
JKZSCAIDDGNUKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(C1=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)



![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)




